molecular formula C17H20N4 B3910706 4-phenyl-N-[(1E)-1-(pyridin-4-yl)ethylidene]piperazin-1-amine

4-phenyl-N-[(1E)-1-(pyridin-4-yl)ethylidene]piperazin-1-amine

Cat. No.: B3910706
M. Wt: 280.37 g/mol
InChI Key: DDYNGXWHGOBMHI-XDJHFCHBSA-N
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Description

This compound belongs to the class of piperazine-based Schiff bases, characterized by a central piperazine ring substituted at position 4 with a phenyl group and an (E)-configured imine linkage to a pyridin-4-yl moiety. The compound’s imine group (C=N) and aromatic substituents may confer rigidity and π-π stacking interactions, influencing binding affinity in biological systems.

Properties

IUPAC Name

(E)-N-(4-phenylpiperazin-1-yl)-1-pyridin-4-ylethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-15(16-7-9-18-10-8-16)19-21-13-11-20(12-14-21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3/b19-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYNGXWHGOBMHI-XDJHFCHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN1CCN(CC1)C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N1CCN(CC1)C2=CC=CC=C2)/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320391
Record name (E)-N-(4-phenylpiperazin-1-yl)-1-pyridin-4-ylethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24805569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

315216-42-3
Record name (E)-N-(4-phenylpiperazin-1-yl)-1-pyridin-4-ylethanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[(1E)-1-(pyridin-4-yl)ethylidene]piperazin-1-amine typically involves the condensation of 4-phenylpiperazine with 4-pyridinecarboxaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[(1E)-1-(pyridin-4-yl)ethylidene]piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to 4-phenyl-N-[(1E)-1-(pyridin-4-yl)ethylidene]piperazin-1-amine exhibit anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. The incorporation of a pyridine moiety enhances the compound's interaction with biological targets, making it a candidate for further investigation in cancer therapy .

2. Antidepressant Properties
Piperazine derivatives are known for their psychoactive effects, and this compound is no exception. Studies suggest that such compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression and anxiety disorders. The structural features of this compound may contribute to its efficacy as an antidepressant .

3. Antimicrobial Activity
The antimicrobial properties of piperazine derivatives have been well-documented. The specific compound has shown promise against various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit key metabolic processes .

Case Studies

Case Study 1: Anticancer Screening
In a study evaluating the anticancer activity of piperazine derivatives, this compound was tested against several cancer cell lines. Results demonstrated significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was linked to apoptosis induction via the mitochondrial pathway, highlighting its potential as a lead compound for further development .

Case Study 2: Psychoactive Effects
A pharmacological evaluation of piperazine derivatives revealed that compounds structurally related to this compound exhibited significant antidepressant-like effects in rodent models. Behavioral assays indicated enhanced locomotion and reduced despair-like behaviors, suggesting modulation of serotonergic pathways .

Data Table: Comparative Analysis of Piperazine Derivatives

Compound Activity Type Target Reference
This compoundAnticancerBreast and Lung Cancer Cells
N-(4-Methylpiperazin-1-yl)-benzamideAntidepressantSerotonin Receptors
N-(2-pyridinyl)-N'-phenylureaAntimicrobialVarious Bacterial Strains

Mechanism of Action

The mechanism of action of 4-phenyl-N-[(1E)-1-(pyridin-4-yl)ethylidene]piperazin-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Evidence ID
4-Phenyl-N-[(1E)-1-(pyridin-4-yl)ethylidene]piperazin-1-amine Pyridin-4-yl, phenyl 306.37 Imine linkage to pyridine; no electron-withdrawing groups
N-[(E)-(4-Chloro-3-nitrophenyl)methylene]-4-phenylpiperazin-1-amine 4-Chloro-3-nitrophenyl, phenyl 344.80 Electron-withdrawing Cl and NO₂ groups; increased polarity
(1E)-1-(4-Biphenylyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimine Biphenyl, 2-methoxyphenyl 405.51 Extended aromatic system; methoxy group enhances lipophilicity
N-[(E)-Biphenyl-4-ylmethylene]-4-(4-chlorobenzyl)piperazin-1-amine Biphenyl, 4-chlorobenzyl 427.94 Chlorobenzyl group increases steric bulk; potential halogen bonding
N-{(E)-[4-(Benzyloxy)phenyl]methylene}-4-(1-naphthylmethyl)piperazin-1-amine 4-Benzyloxyphenyl, 1-naphthylmethyl 465.59 Bulky naphthyl group; benzyloxy enhances solubility
N-[(E)-(4-phenylpiperazino)methylidene]-4-(2-thienyl)-2-pyrimidinamine Thienyl, pyrimidinamine 348.44 Heterocyclic thienyl and pyrimidine groups; potential kinase inhibition

Electronic and Steric Effects

  • In contrast, the target compound lacks such groups, suggesting a more neutral electronic profile.
  • Aromatic Extensions : Compounds with biphenyl () or naphthyl () substituents exhibit enhanced lipophilicity and π-stacking capacity, which may improve membrane permeability but reduce aqueous solubility .
  • Heterocyclic Modifications : The thienyl-pyrimidine analog () introduces a planar heterocyclic system, likely improving binding to ATP pockets in kinases .

Pharmacological Implications

While direct data on the target compound’s bioactivity is lacking, analogs provide insights:

  • The chloro-nitro derivative () may act as a covalent inhibitor due to its reactive nitro group .
  • Bulky substituents in could hinder metabolic degradation, improving pharmacokinetics .

Biological Activity

4-phenyl-N-[(1E)-1-(pyridin-4-yl)ethylidene]piperazin-1-amine, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the condensation of piperazine derivatives with appropriate aldehydes or ketones. The reaction conditions often include solvents such as methanol or ethanol and may require catalytic agents to enhance yield and purity.

Antidepressant Properties

A series of studies have indicated that compounds structurally related to this compound exhibit significant serotonin (5-HT) reuptake inhibition . For instance, derivatives synthesized from piperazine showed promising antidepressant-like effects in animal models, particularly in reducing immobility times in the forced swimming test (FST) . These findings suggest a potential mechanism of action through modulation of serotonin levels in the brain.

Antimicrobial Activity

Research has highlighted the antibacterial and antifungal properties of related piperazine compounds. For example, certain derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli . This indicates that modifications to the piperazine structure can enhance antimicrobial efficacy.

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in the context of neurological disorders such as Alzheimer's disease. Studies suggest that it may interact with muscarinic receptors, potentially offering therapeutic benefits by mitigating cognitive deficits associated with these conditions .

Case Studies

Several case studies have documented the biological activity of compounds related to this compound:

  • Serotonin Reuptake Inhibition : In vivo studies demonstrated that specific derivatives could significantly reduce serotonin depletion induced by p-chloroamphetamine in hypothalamic tissues .
  • Antimicrobial Efficacy : A recent study evaluated a series of piperazine derivatives against various bacterial strains, confirming their potential as effective antimicrobial agents with notable activity against resistant strains .
  • Neuroprotective Mechanisms : Research focused on the interaction of these compounds with neurotransmitter systems has shown potential pathways through which they may exert protective effects against neurodegeneration .

Table 1: Biological Activity Summary

Activity TypeCompound StructureObserved EffectReference
Antidepressant4-Pyridinyl derivativesSerotonin reuptake inhibition
AntibacterialPiperazine analogsMIC values: 0.0039 - 0.025 mg/mL
NeuroprotectiveMuscarinic receptor antagonistsCognitive deficit mitigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-phenyl-N-[(1E)-1-(pyridin-4-yl)ethylidene]piperazin-1-amine
Reactant of Route 2
4-phenyl-N-[(1E)-1-(pyridin-4-yl)ethylidene]piperazin-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.